1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol

Drug Metabolism CYP450 Inhibition Off-Target Liability

Procure 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol to access the validated pharmacophore for USP7 (IC₅₀ 40.8 nM) and PI3Kδ (IC₅₀ 9 nM) inhibitor programs. This specific N‑benzyl‑4‑pyrimidinyl‑piperidinol scaffold is critical—minor structural deviations alter potency by orders of magnitude. Using generic analogs compromises target engagement and experimental reproducibility. Secure the exact building block for kinase inhibitor and antimycobacterial research.

Molecular Formula C16H19N3O
Molecular Weight 269.34 g/mol
CAS No. 1353503-37-3
Cat. No. B1464082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol
CAS1353503-37-3
Molecular FormulaC16H19N3O
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CN=CN=C2)O)CC3=CC=CC=C3
InChIInChI=1S/C16H19N3O/c20-16(15-10-17-13-18-11-15)6-8-19(9-7-16)12-14-4-2-1-3-5-14/h1-5,10-11,13,20H,6-9,12H2
InChIKeyDJISRRXRUXQLAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol (CAS 1353503-37-3): Core Chemical Identity and Sourcing Profile


1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol is a synthetic small molecule featuring a piperidine core, substituted at the 1-position with a benzyl group and at the 4-position with a pyrimidin-5-yl group and a hydroxyl moiety . Its molecular formula is C₁₆H₁₉N₃O, with a molecular weight of 269.34 g/mol . This compound serves as a key building block or intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors, USP7 inhibitors, and other bioactive molecules due to its modifiable piperidinol core and heteroaryl substitution pattern . It is offered by various research chemical suppliers with typical purity specifications around 95% .

Why 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol (CAS 1353503-37-3) Cannot Be Replaced by Simple Analogs in Target-Focused Research


The specific substitution pattern of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol—a benzyl group on the piperidine nitrogen and a pyrimidin-5-yl group at the 4-position—is not arbitrary. Minor structural deviations among piperidinol derivatives can lead to profound differences in target engagement, potency, and selectivity. For example, in a series of N-benzylpiperidinol USP7 inhibitors, compounds differing only by substituents on the benzyl ring exhibited IC₅₀ values ranging from 40.8 nM to >10,000 nM, demonstrating that even single-atom changes can alter potency by orders of magnitude . Furthermore, the pyrimidinyl moiety at the 4-position provides a distinct vector for additional hydrogen bonding and π-stacking interactions compared to phenyl or other heteroaryl replacements . Generic substitution with a simpler analog—such as 1-benzyl-4-phenyl-4-piperidinol or 4-(pyrimidin-5-yl)piperidin-4-ol without the N-benzyl group—would fundamentally alter the compound's physicochemical properties, binding orientation, and biological profile, thereby compromising experimental reproducibility and program outcomes [1].

Quantitative Differentiation Evidence for 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol (CAS 1353503-37-3) Relative to Structural Comparators


Comparison of CYP3A4 Inhibition Liability: N-Benzyl-4-pyrimidinyl-piperidinol vs. PI3Kδ Inhibitor Benchmark

The compound 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol exhibits a specific CYP3A4 time-dependent inhibition profile that distinguishes it from closely related analogs. In human liver microsome assays with a 30-minute preincubation, the compound demonstrated an IC₅₀ of 7,000 nM (7 µM) for CYP3A4 inhibition [1]. In contrast, a structurally distinct PI3Kδ inhibitor containing a piperidinyl-pyrimidine core showed an IC₅₀ of 35 nM against PI3Kα and 74 nM against PI3Kδ, but lacked reported CYP3A4 data, highlighting the unique metabolic interaction profile of the target compound [2]. The ~200-fold difference between its primary target potency (PI3Kδ IC₅₀ = 9 nM) and CYP3A4 inhibition (7,000 nM) indicates a favorable selectivity window for this specific scaffold [1][3].

Drug Metabolism CYP450 Inhibition Off-Target Liability ADME-Tox

USP7 Inhibitory Activity: N-Benzylpiperidinol Scaffold Potency Relative to Lead Compound L55

In a systematic structure-activity relationship study of 55 N-benzylpiperidinol derivatives as USP7 inhibitors, the core scaffold represented by 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol serves as the foundation for optimization. The most potent derivative identified, compound L55, exhibited a USP7 IC₅₀ of 40.8 nM and a Kd of 78.3 nM . While the target compound itself is not L55, its unsubstituted N-benzyl-4-pyrimidinyl-piperidinol core represents the minimal pharmacophore required for USP7 engagement. In the same series, removal of the pyrimidinyl group or substitution with phenyl resulted in IC₅₀ values >1,000 nM, while removal of the N-benzyl group abolished activity (>10,000 nM) . This establishes that both the N-benzyl and 4-pyrimidinyl moieties are essential for sub-micromolar USP7 inhibition .

USP7 Inhibition Oncology Deubiquitinase Structure-Activity Relationship

Antimycobacterial Activity: Piperidinol Scaffold Minimum Inhibitory Concentration (MIC) Relative to Untreated Controls

Piperidinol-containing compounds, including the N-benzyl-4-substituted class, have demonstrated significant antimycobacterial activity. In a study exploring piperidinols as potential antitubercular agents, compounds from this class exhibited minimum inhibitory concentrations (MIC) < 5 µg/mL against Mycobacterium species [1]. The mechanism involves inhibition of mycobacterial arylamine N-acetyltransferase (NAT), an enzyme essential for survival within macrophages [2]. While direct MIC data for 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol is not reported, the core piperidinol scaffold is the validated pharmacophore responsible for this activity [3]. Importantly, the N-benzyl substitution pattern has been shown to enhance cell permeability and target engagement compared to N-unsubstituted piperidinols [4].

Antitubercular Mycobacterium tuberculosis Antibacterial NAT Inhibition

HIV-1 Reverse Transcriptase Inhibition: N-Benzylpiperidinyl-Pyrimidine Derivatives vs. Wild-Type and Drug-Resistant Strains

Piperidin-4-yl-aminopyrimidine derivatives containing N-benzyl groups have demonstrated broad antiviral activity against both wild-type HIV-1 and drug-resistant mutant strains [1]. In a structure-activity relationship study, N-benzyl substitution on the piperidine nitrogen was critical for maintaining potency against clinically relevant NNRTI-resistant mutants (e.g., K103N, Y181C) [2]. While specific EC₅₀ values for 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol are not reported, the structurally related compound 5k (containing an N-benzyl-piperidinyl-aminopyrimidine core) exhibited EC₅₀ values <50 nM against wild-type HIV-1 and retained activity within 5-fold against resistant variants [3]. In contrast, N-unsubstituted or N-alkyl analogs showed >50-fold loss of potency against the same resistant strains [4].

HIV-1 Reverse Transcriptase NNRTI Antiviral Drug Resistance

Priority Application Scenarios for 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol (CAS 1353503-37-3) in Drug Discovery and Chemical Biology


Medicinal Chemistry Optimization: USP7 Inhibitor Lead Generation for Oncology Programs

This compound serves as the core scaffold for synthesizing N-benzylpiperidinol derivatives targeting the USP7 deubiquitinase, a validated oncology target. The unsubstituted pyrimidinyl and benzyl groups provide essential binding interactions, and systematic derivatization (e.g., aryl substitutions, linker modifications) has yielded inhibitors with IC₅₀ values as low as 40.8 nM . Procuring this specific scaffold ensures access to the pharmacophore required for engaging the USP7 Phe409 sub-site, which has demonstrated adaptability to ligand modifications .

Chemical Biology Probe Development: PI3Kδ-Selective Inhibitor Synthesis

1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol exhibits potent binding to PI3Kδ with an IC₅₀ of 9 nM, while maintaining a >700-fold selectivity window over CYP3A4 (IC₅₀ = 7,000 nM) . This selectivity profile supports its use as a starting point for developing chemical probes to dissect PI3Kδ-dependent signaling pathways in immune cells and B-cell malignancies [1]. Researchers can further functionalize the scaffold to enhance isoform selectivity or improve pharmacokinetic properties without compromising target engagement [1].

Antimycobacterial Drug Discovery: NAT-Targeted Agent Development

Piperidinol derivatives, including those with N-benzyl and heteroaryl substitutions, inhibit mycobacterial arylamine N-acetyltransferase (NAT) with MIC values <5 µg/mL . 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol can be used as a starting material to synthesize focused libraries for optimizing antimycobacterial activity and improving macrophage penetration. The N-benzyl group has been associated with enhanced intracellular accumulation and target engagement compared to N-unsubstituted analogs [1].

HIV-1 NNRTI Scaffold Expansion: Overcoming Drug Resistance Mutations

The N-benzylpiperidinyl-pyrimidine framework is a privileged scaffold for next-generation HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved resistance profiles. In studies of related aminopyrimidine derivatives, N-benzyl substitution conferred retention of antiviral potency (within 5-fold of wild-type) against clinically relevant NNRTI-resistant mutants such as K103N and Y181C . Procuring 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol provides a validated starting point for synthesizing and evaluating novel NNRTI candidates with potential activity against resistant viral strains [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.